3-(4-Chlorophenyl)glutaramic acid

Description

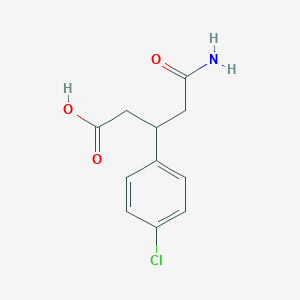

Structure

3D Structure

Properties

IUPAC Name |

5-amino-3-(4-chlorophenyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c12-9-3-1-7(2-4-9)8(5-10(13)14)6-11(15)16/h1-4,8H,5-6H2,(H2,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLCJVRPOYTZTMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)N)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405557 | |

| Record name | 3-(4-Chlorophenyl)glutaramic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1141-23-7 | |

| Record name | β-(2-Amino-2-oxoethyl)-4-chlorobenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1141-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-3-(4-chlorophenyl)-5-oxopentanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001141237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Chlorophenyl)glutaramic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-3-(4-chlorophenyl)-5-oxopentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenepropanoic acid, β-(2-amino-2-oxoethyl)-4-chloro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Amino-3-(4-chlorophenyl)-5-oxopentanoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JG2V9C2V9N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-(4-Chlorophenyl)glutaramic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of 3-(4-chlorophenyl)glutaramic acid, a compound of significant interest in medicinal chemistry and neuroscience. As a key intermediate in the synthesis of Baclofen, a widely used muscle relaxant, its properties and synthesis are of foundational importance.[1] This document will delve into its fundamental properties, synthesis protocols, and its pharmacological context, providing a rigorous scientific framework for its study and application.

Introduction: Pharmacological Context and Rationale

This compound, also known as 5-Amino-3-(4-chlorophenyl)-5-oxopentanoic acid, is structurally related to the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[2] Its primary relevance stems from its role as a precursor to Baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid), a potent and selective agonist for the GABA-B receptor.[3][4] The GABAergic system is the main inhibitory network in the central nervous system (CNS), and its modulation is a key strategy for treating neurological disorders like spasticity, epilepsy, and anxiety.[5][6]

The investigation of this compound is driven by its structural similarity to Baclofen, implying a potential, albeit likely weaker, interaction with GABA receptors or serving as a scaffold for novel derivatives targeting the GABAergic system. Understanding its basic properties is the critical first step for any such research endeavor.

Physicochemical and Structural Properties

A compound's physicochemical profile is the bedrock of experimental design, influencing everything from solubility in assay buffers to its potential for crossing biological membranes.

Structural Analysis

Key structural features of this compound include:

-

Glutaramic Acid Backbone: A five-carbon dicarboxylic acid monoamide that provides the foundational structure.

-

4-Chlorophenyl Group: This lipophilic moiety at the beta-position is crucial for its pharmacological lineage, significantly influencing receptor binding affinity and the ability to penetrate the blood-brain barrier.

-

Chiral Center: The carbon atom bonded to the 4-chlorophenyl group is a chiral center. This means the compound exists as a racemic mixture of (R) and (S) enantiomers unless a stereospecific synthesis is employed. This is a critical consideration, as biological activity, particularly in receptor binding, is often highly dependent on stereochemistry.

Physicochemical Data

The following table summarizes key quantitative data for this compound.

| Property | Value | Significance in Research |

| Molecular Formula | C₁₁H₁₂ClNO₃[1][2] | Essential for mass spectrometry and elemental analysis. |

| Molecular Weight | 241.67 g/mol [1][2] | Crucial for calculating molar concentrations for assays. |

| Melting Point | 168-170°C[1] | A key indicator of purity. |

| Boiling Point | 494.9°C at 760 mmHg[1] | Provides data for purification and stability assessments. |

| Density | 1.343 g/cm³[1] | Useful for formulation and process chemistry calculations. |

| Solubility | Soluble in DMSO, slightly soluble in methanol.[7][8] | Dictates the choice of solvent vehicle for in vitro and in vivo studies. |

Synthesis and Purification Workflow

The synthesis of this compound is a critical step in the production of Baclofen. A common pathway involves the Hofmann rearrangement of 3-(4-chlorophenyl)glutarimide.[9] The glutarimide itself is derived from 3-(4-chlorophenyl)glutaric acid.[9]

Caption: A generalized synthetic pathway leading to Baclofen, highlighting the intermediate role of this compound.

Detailed Synthesis Protocol (from Glutaric Acid)

This protocol is a representative example based on established chemical transformations.

-

Step 1: Synthesis of 3-(4-chlorophenyl)glutaric acid: This precursor can be synthesized via a condensation reaction between 4-chlorobenzaldehyde and two equivalents of an acetoacetic ester, followed by hydrolysis and decarboxylation.[9]

-

Step 2: Formation of the Monoamide (Title Compound): 3-(4-chlorophenyl)glutaric acid can be selectively amidated. Alternatively, controlled hydrolysis of 3-(4-chlorophenyl)glutarimide can yield the target compound.[10]

-

Step 3: Purification: The crude product is purified to >99% purity, typically by recrystallization from a suitable solvent system or by column chromatography. Purity is confirmed by HPLC.[11]

Self-Validating Characterization

Rigorous analytical validation is non-negotiable to ensure the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra must be acquired to confirm the chemical structure. Signal chemical shifts, integrations, and coupling patterns should align with the expected structure of this compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry should be employed to verify the exact molecular weight and confirm the elemental formula (C₁₁H₁₂ClNO₃).

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the carboxylic acid (O-H and C=O stretches) and the primary amide (N-H and C=O stretches).

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining purity, which should be ≥95% for use in biological assays.[11]

Pharmacological Profile and Hypothesized Mechanism of Action

The primary pharmacological target related to this chemical family is the GABA-B receptor.[12]

The GABA-B Receptor Signaling Pathway

GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow, prolonged inhibitory effects in the brain.[4] Their activation is central to the therapeutic action of Baclofen.[5][13]

Caption: The canonical GABA-B receptor signaling cascade initiated by an agonist.

Mechanism of Action Causality:

-

Receptor Binding: An agonist like Baclofen binds to the GABA-B receptor.[5]

-

G-Protein Activation: This induces a conformational change, activating the associated inhibitory G-protein (Gᵢ/Gₒ).[4]

-

Downstream Effectors: The activated G-protein modulates downstream targets:

-

Inhibition of Adenylyl Cyclase: This reduces the production of the second messenger cyclic AMP (cAMP).[5]

-

Ion Channel Modulation: It inhibits presynaptic voltage-gated Ca²⁺ channels, which reduces the release of excitatory neurotransmitters.[5][14] It also activates postsynaptic K⁺ channels, leading to membrane hyperpolarization and reduced neuronal excitability.[5]

-

Experimental Validation Workflow

To characterize a novel compound within this family, a systematic validation workflow is essential.

Caption: A stepwise workflow for the comprehensive biological validation of a novel GABA-B receptor modulator.

Key Experimental Protocols

The following protocols are foundational for characterizing the biological activity of any compound targeting the GABA-B receptor.

Protocol: Radioligand Binding Assay for GABA-B Receptor Affinity

Objective: To determine the binding affinity (Kᵢ) of the test compound for the GABA-B receptor.

Principle: A competitive assay where the test compound displaces a known radiolabeled GABA-B ligand from receptor-rich membrane preparations. The amount of displacement is proportional to the affinity of the test compound.

Methodology:

-

Membrane Preparation: Prepare membranes from a source rich in GABA-B receptors (e.g., rat whole brain or a cell line overexpressing the receptor). Homogenize tissue in a buffered solution, followed by centrifugation to isolate the membrane fraction.

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]GABA in the presence of a GABA-A blocker), and a range of concentrations of the test compound.

-

Incubation: Incubate the mixture to allow the binding reaction to reach equilibrium.

-

Separation: Rapidly filter the assay mixture through glass fiber filters to separate receptor-bound radioligand from the unbound fraction.

-

Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the log of the test compound concentration. Use non-linear regression to fit the data and determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation.

Protocol: [³⁵S]GTPγS Binding Assay for Functional Activity

Objective: To determine if the compound is an agonist, antagonist, or inverse agonist at the GABA-B receptor.

Principle: Agonist binding to a Gᵢ/Gₒ-coupled receptor like GABA-B stimulates the exchange of GDP for GTP on the Gα subunit. This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the G-protein upon receptor activation.

Methodology:

-

Membrane Preparation: Use the same membrane preparations as in the binding assay.

-

Assay Setup: In a multi-well plate, combine membranes, GDP, a range of concentrations of the test compound, and [³⁵S]GTPγS.

-

Incubation: Incubate at a controlled temperature (e.g., 30°C) to allow for receptor stimulation and G-protein activation.

-

Separation & Quantification: Separate bound and free [³⁵S]GTPγS via rapid filtration and quantify the filter-bound radioactivity.

-

Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the log of the test compound concentration. A dose-response curve indicates agonist activity, from which potency (EC₅₀) and efficacy (% stimulation relative to a full agonist like GABA or Baclofen) can be determined.

Conclusion and Future Directions

This compound is a fundamentally important molecule, serving as a key building block for the synthesis of the GABA-B agonist Baclofen. While its own biological activity is not extensively documented, its structural features provide a strong rationale for its investigation as a potential GABAergic modulator or as a scaffold for new drug discovery efforts. The synthetic routes are well-established, and a clear, systematic workflow exists for its rigorous pharmacological characterization.

Future research should focus on the stereospecific synthesis and separation of its (R) and (S) enantiomers, followed by a full pharmacological workup of each isomer to determine if activity is stereoselective. Following comprehensive in vitro profiling, any active compounds would warrant investigation into their pharmacokinetic properties and efficacy in relevant in vivo models of CNS disorders.

References

- Patsnap Synapse. (2024). What is the mechanism of Baclofen?

- Cates, J. R., & Litten, R. Z. (2022). Baclofen. StatPearls.

- Dr.Oracle. (2025). What is the mode of action of baclofen?

- de Feo, V., et al. (2021).

- Davidoff, R. A. (1985). Antispasticity drugs: mechanisms of action. PubMed, NIH.

- Medscape. Lioresal, Gablofen (baclofen) dosing, indications, interactions, adverse effects, and more.

- Ningbo Innopharmchem Co., Ltd. This compound.

- ChemicalBook. 3-(4-Chlorophenyl)glutaric acid synthesis.

- ChemicalBook. This compound | 1141-23-7.

- Patsnap Synapse. (2024). What are GABA receptor agonists and how do they work?

- Siegel, G. J., et al. (Eds.). (1999). GABA Receptor Physiology and Pharmacology. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition.

- ChemicalBook. 3-(4-Chlorophenyl)glutaric acid | 35271-74-0.

- Synthetic Molecules Pvt. Ltd. 3-(4-chlorophenyl) Glutaric Acid.

- Bowery, N. G. (1997). GABAB receptor agonists and antagonists: pharmacological properties and therapeutic possibilities.

- Bowery, N. G. (1997). GABAB receptor agonists and antagonists: pharmacological properties and therapeutic possibilities. PubMed.

- FAQ. (2024). How can 3-(4-chlorophenyl) glutaric acid be synthesized and applied effectively?

- ChemicalBook. Baclofen synthesis.

- Santa Cruz Biotechnology. This compound | CAS 1141-23-7.

Sources

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. Baclofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What is the mechanism of Baclofen? [synapse.patsnap.com]

- 6. What are GABA receptor agonists and how do they work? [synapse.patsnap.com]

- 7. 3-(4-Chlorophenyl)glutaric acid | 35271-74-0 [chemicalbook.com]

- 8. 3-(4-chlorophenyl) Glutaric Acid Manufacturer in Mumbai, 3-(4-chlorophenyl) Glutaric Acid Supplier, Exporter [syntheticmolecules.in]

- 9. Baclofen synthesis - chemicalbook [chemicalbook.com]

- 10. This compound | 1141-23-7 [chemicalbook.com]

- 11. 3-(4-Chlorophenyl)glutaric acid synthesis - chemicalbook [chemicalbook.com]

- 12. GABAB Receptor Chemistry and Pharmacology: Agonists, Antagonists, and Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. droracle.ai [droracle.ai]

- 14. Antispasticity drugs: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core of 3-(4-Chlorophenyl)glutaramic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

As a cornerstone in the synthesis of various pharmaceutical compounds, 3-(4-Chlorophenyl)glutaramic acid presents a molecule of significant interest. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, and potential applications. By delving into the causality behind experimental choices and grounding claims in authoritative sources, this document aims to serve as a vital resource for professionals in the field, ensuring scientific integrity and fostering innovation.

Molecular Architecture and Physicochemical Profile

A foundational understanding of a molecule's structure and properties is paramount in predicting its behavior and potential utility.

Core Chemical Identity

Structural Elucidation

The molecular framework of this compound is characterized by a glutaramic acid backbone with a 4-chlorophenyl substituent at the β-position. This substitution introduces a chiral center, leading to the existence of (R) and (S) enantiomers, a critical consideration for stereospecific applications.

Figure 1: Core structural components of this compound.

Physicochemical Characteristics

A summary of key physicochemical data is presented below, offering insights into the compound's behavior in various environments.

| Property | Value | Source |

| Melting Point | 168-174 °C | [2][7] |

| Boiling Point | 494.9 °C at 760 mmHg | [2][7] |

| Density | 1.343 g/cm³ | [2][7] |

| Vapor Pressure | 1.3E-10 mmHg at 25°C | [2][7] |

| Solubility | Slightly soluble in Methanol | [2] |

Synthesis and Methodologies

The synthesis of this compound is a multi-step process that can be strategically designed to achieve high purity and yield. A logical and commonly employed synthetic pathway is detailed below.

Retrosynthetic Analysis

A well-considered retrosynthetic approach simplifies the synthetic challenge by breaking down the target molecule into readily available starting materials.

Figure 2: Retrosynthetic pathway for this compound.

Detailed Experimental Protocol

This protocol outlines a robust method for the synthesis of 3-(4-Chlorophenyl)glutaric acid, a key precursor.

Step 1: Synthesis of Crude 3-(4-chlorophenyl)glutaric acid

-

Reaction Setup: To a three-necked flask, add 720g of intermediate 'a' (ethyl 3-(4-chlorophenyl)acrylate), 1600g of intermediate 'b' (diethyl malonate), 2.8L of ethanol, and 100g of potassium hydroxide.[8]

-

Reaction Conditions: Stir the mixture at 25°C for 6 hours.[8]

-

Isolation: Filter the reaction mixture to obtain crude 3-(4-chlorophenyl)glutaric acid.[8] The purity at this stage is typically around 96.1% as determined by HPLC.[8]

Step 2: Purification of 3-(4-chlorophenyl)glutaric acid

-

Dissolution: Add the 600g of crude product to 1.2kg of methyl isobutyl ketone and heat to 60°C to dissolve the solid.[8]

-

Crystallization: Cool the solution to 10°C for 2 hours to induce crystallization.[8]

-

Isolation and Drying: Filter the mixture and dry the collected solid under vacuum at 50°C.[8] This process yields a purified white crystalline product with a purity of 99.9%.[8]

Step 3: Synthesis of 3-(4-chlorophenyl)glutaric acid monoamide

-

Hydrolysis: Take 120 g of 3-(4-chlorophenyl)glutaric acid and add an aqueous sodium hydroxide solution (600 μl, 15N).[9]

-

Reaction Conditions: Stir the reaction at 65-70 °C for 1.5 hours.[9]

-

Workup: After cooling, add toluene (500 ml) and deionized water (700 ml).[9] Stir for 20 minutes, then separate and discard the organic layer.[9]

-

Acidification and Isolation: Adjust the pH of the aqueous layer to 2-3 with concentrated hydrochloric acid.[9] Filter the resulting solid, wash with water, and dry under vacuum at 55-60°C for 5 hours to obtain the final product.[9]

Biological Significance and Applications

This compound and its derivatives are of considerable interest in medicinal chemistry due to their diverse biological activities.

Pharmaceutical Intermediate

This compound is a key intermediate in the synthesis of Baclofen, a muscle relaxant and antispasmodic agent.[7][10][11][12] It also serves as a reagent for synthesizing heterocyclic compounds that act as mGlu5 antagonists, which have potential applications in treating urinary tract disorders, migraines, and gastroesophageal reflux disease.[9]

Potential Therapeutic Applications

Derivatives of this compound have been investigated for a range of therapeutic effects:

-

Anticancer Properties: Certain derivatives have shown in vitro anticancer activity against non-small cell lung carcinoma cells.[13]

-

Antioxidant Activity: The core structure, particularly when modified to include phenolic groups, can exhibit antioxidant properties.[13]

-

Anti-inflammatory and Immunomodulatory Effects: Related compounds, such as chlorogenic acid, demonstrate significant anti-inflammatory and antioxidant activities through various mechanisms, including the modulation of Nrf2-dependent pathways and the reduction of pro-inflammatory cytokines.[14]

Future Research and Development

The versatile scaffold of this compound presents numerous opportunities for further research and development.

-

Enantioselective Synthesis: Developing highly efficient and scalable methods for the asymmetric synthesis of the (R) and (S) enantiomers is a key area of interest to explore stereospecific biological activities.

-

Derivative Libraries: The synthesis and screening of novel derivatives could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

-

Mechanism of Action Studies: Further investigation into the molecular mechanisms underlying the biological activities of its derivatives will be crucial for targeted drug design and development.

Conclusion

This compound stands as a molecule of significant academic and industrial importance. Its role as a versatile synthetic intermediate and the promising biological activities of its derivatives underscore its potential in drug discovery and development. This guide has provided a detailed technical overview, from its fundamental chemical properties to its synthesis and applications, with the aim of empowering researchers and scientists to further explore the potential of this valuable compound.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound. Retrieved from [Link]

-

ChemUniverse. (n.d.). This compound. Retrieved from [Link]

-

PharmaCompass. (n.d.). 3-(4-Chlorophenyl)Glutaric Acid Monoamide. Retrieved from [Link]

-

Pratap Organics. (n.d.). 3-(4-Chlorophenyl) glutaric acid. Retrieved from [Link]

- Sidoryk, K., et al. (2021). N-(4-chlorophenyl)-γ-amino acid derivatives exerts in vitro anticancer activity on non-small cell lung carcinoma cells and enhances citosine arabinoside (AraC)

- Santana, L., et al. (2020). Chlorogenic Acid: A Systematic Review on the Biological Functions, Mechanistic Actions, and Therapeutic Potentials. Molecules, 25(18), 4140.

Sources

- 1. scbt.com [scbt.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. 1141-23-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 1141-23-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. chemuniverse.com [chemuniverse.com]

- 6. 3-(4-Chlorophenyl)Glutaric Acid Monoamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. nbinno.com [nbinno.com]

- 8. 3-(4-Chlorophenyl)glutaric acid synthesis - chemicalbook [chemicalbook.com]

- 9. This compound | 1141-23-7 [chemicalbook.com]

- 10. This compound | LGC Standards [lgcstandards.com]

- 11. Baclofen synthesis - chemicalbook [chemicalbook.com]

- 12. (CAS No. 35271-74-0) 3-(4-Chlorophenyl) glutaric acid - Pratap Organics Pvt. Ltd. [prataporganics.com]

- 13. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

A Technical Guide to the Synthesis of 3-(4-Chlorophenyl)glutaramic Acid: A Key Pharmaceutical Intermediate

Abstract

This technical guide provides an in-depth exploration of the synthesis of 3-(4-Chlorophenyl)glutaramic acid, a critical intermediate in the production of several active pharmaceutical ingredients (APIs), most notably Baclofen. This document moves beyond a simple recitation of protocols to offer a comprehensive analysis grounded in chemical principles, catering to researchers, scientists, and drug development professionals. We will dissect the historical context of its synthesis, detail the primary synthetic pathways with step-by-step protocols, elucidate the underlying reaction mechanisms, and provide key characterization data. The guide is structured to empower the reader with a thorough understanding of the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical application.

Introduction: Strategic Importance of a Key Intermediate

This compound (CAS No. 1141-23-7) is a derivative of glutaric acid distinguished by a 4-chlorophenyl group at the β-position and a terminal amide group.[1][2] While not an API itself, its molecular architecture makes it a valuable precursor in multi-step organic syntheses. Its most prominent role is in the industrial synthesis of Baclofen, a gamma-aminobutyric acid (GABA) agonist used as a skeletal muscle relaxant.[3][4] The synthesis of Baclofen, first reported in 1962, necessitated the development of efficient routes to its key precursors, including 3-(4-chlorophenyl)glutaric acid and its derivatives.[5] Understanding the synthesis of the glutaramic acid intermediate is therefore crucial for optimizing the production of this important therapeutic agent.

This guide will focus on the most prevalent and historically significant synthetic routes, emphasizing the transformation of the parent dicarboxylic acid, 3-(4-chlorophenyl)glutaric acid, into the target mono-amide.

The Foundational Synthesis: Accessing the Glutaric Acid Backbone

The journey to this compound begins with the efficient construction of its precursor, 3-(4-chlorophenyl)glutaric acid. The most established and scalable method is a domino reaction involving a Knoevenagel condensation followed by a Michael addition, culminating in hydrolysis and decarboxylation.

Causality of the Core Reaction

The choice of 4-chlorobenzaldehyde and two equivalents of a β-ketoester, such as ethyl acetoacetate, is a classic strategy for building the glutaric acid framework.[6]

-

4-Chlorobenzaldehyde: Provides the substituted aromatic ring that is the hallmark of the final molecule.

-

Ethyl Acetoacetate: Serves as a versatile C2-anion equivalent. Its acidic α-protons are readily removed by a base, creating a nucleophile for both the initial condensation and the subsequent Michael addition. The ester and ketone functionalities are then strategically removed in the final hydrolysis/decarboxylation step.

-

Base Catalyst (e.g., Piperidine, KOH): A weak base like piperidine is sufficient to catalyze the initial Knoevenagel condensation. A stronger base like potassium hydroxide (KOH) is required for the subsequent saponification (hydrolysis) of the ester groups.[7]

Experimental Protocol: Synthesis of 3-(4-Chlorophenyl)glutaric Acid

This protocol synthesizes information from established methodologies.[7]

Step 1: Condensation and Michael Addition

-

To a stirred solution of 4-chlorobenzaldehyde (1 mol) and ethyl acetoacetate (2.2 mol) in ethanol, add a catalytic amount of piperidine (0.1 mol).

-

Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the diethyl 2,4-diacetyl-3-(4-chlorophenyl)glutarate intermediate.

-

Filter the precipitate and wash with cold ethanol.

Step 2: Hydrolysis and Decarboxylation

-

Suspend the intermediate from Step 1 in a solution of potassium hydroxide (5 mol) in water.

-

Heat the mixture to 90-95°C and stir vigorously for 2-3 hours.[7] This step achieves both saponification of the esters and decarboxylation.

-

Cool the reaction mixture to room temperature and dilute with water.

-

Perform an ether wash to remove any non-polar impurities.

-

Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of 1-2. This will precipitate the 3-(4-chlorophenyl)glutaric acid.

-

Chill the mixture thoroughly in an ice bath to maximize precipitation.

-

Filter the white solid, wash with copious amounts of ice-cold water, and dry under vacuum at 60°C.

Data & Purity

The resulting 3-(4-chlorophenyl)glutaric acid is typically a white solid with a melting point in the range of 166-168°C. High-performance liquid chromatography (HPLC) is the standard method for assessing purity. With proper execution and an optional recrystallization step (e.g., from methyl isobutyl ketone), purities exceeding 99.5% can be achieved.

| Parameter | Value | Source(s) |

| Starting Materials | 4-Chlorobenzaldehyde, Ethyl Acetoacetate | [7] |

| Key Reagents | Piperidine, Potassium Hydroxide, HCl | [7] |

| Typical Yield | 85-95% | |

| Purity (Post-Purification) | >99% (HPLC) | |

| Melting Point | 166.5-167.3 °C |

Pathways to this compound

With the glutaric acid precursor in hand, the next critical step is the selective mono-amidation. This can be achieved through several strategic routes, primarily involving the cyclic anhydride or the glutarimide intermediate.

Caption: Key synthetic routes to this compound.

Route A: Controlled Ammonolysis of the Anhydride

This is the most direct conceptual route. The formation of a cyclic anhydride enhances the reactivity of the carbonyl carbons. Subsequent reaction with ammonia can lead to the mono-amide.

Mechanism Rationale: The five-membered anhydride ring is strained and thus highly susceptible to nucleophilic attack. Ammonia (NH₃) will attack one of the electrophilic carbonyl carbons, leading to the opening of the ring and formation of an ammonium carboxylate salt at one end and a primary amide at the other. A subsequent acidic workup protonates the carboxylate to yield the final product. The key challenge is controlling the reaction to prevent the formation of the diamide.

Experimental Protocol:

-

Anhydride Formation: Reflux 3-(4-chlorophenyl)glutaric acid (1 mol) in acetic anhydride (3-4 mol) for 2-3 hours. Distill off the excess acetic anhydride and acetic acid under reduced pressure to obtain the crude 3-(4-chlorophenyl)glutaric anhydride as a solid.

-

Ammonolysis: Dissolve the crude anhydride in a suitable solvent like dioxane or THF. Cool the solution to 0-5°C in an ice bath.

-

Bubble ammonia gas through the solution or add a stoichiometric amount of concentrated aqueous ammonia dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Acidify the mixture with HCl to pH 2-3.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate under vacuum to yield the crude product. Recrystallization may be necessary for purification.

Route B: Partial Hydrolysis of the Glutarimide

This pathway is often preferred as the glutarimide is a stable, crystalline intermediate that is also on the main synthetic route to Baclofen.[6] This method involves forming the imide and then selectively hydrolyzing one of the two amide bonds.

Mechanism Rationale: The glutarimide is first synthesized from the glutaric acid or anhydride by reacting with ammonia at high temperatures.[7] The subsequent step is a base-catalyzed hydrolysis. Hydroxide ions attack a carbonyl carbon, forming a tetrahedral intermediate. Collapse of this intermediate breaks a carbon-nitrogen bond, opening the ring to form the sodium salt of the glutaramic acid. Acidification then yields the final product.

Experimental Protocol:

-

Glutarimide Formation: Dissolve 3-(4-chlorophenyl)glutaric acid (1 mol) in an excess of concentrated ammonium hydroxide.[7] Heat the solution in an open flask to evaporate the water, then increase the temperature to ~185-200°C for 2 hours to drive the cyclization to the imide.[7] Cool the mixture and recrystallize the crude imide from a suitable solvent (e.g., ethanol/water).

-

Imide Hydrolysis: Suspend the purified 3-(4-chlorophenyl)glutarimide (1 mol) in water. Add a controlled amount of aqueous sodium hydroxide (e.g., 1.1 mol of 15N NaOH).[1]

-

Heat the reaction to 65-70°C and stir for 1.5-2 hours, monitoring by TLC.[1]

-

Cool the mixture to room temperature, dilute with water, and wash with a non-polar solvent like toluene to remove any unreacted imide.[1]

-

Adjust the pH of the aqueous layer to 2-3 with concentrated HCl to precipitate the product.[1]

-

Filter the white solid, wash with water, and dry under vacuum at 55-60°C.[1] A high yield (around 90%) of the desired glutaramic acid can be obtained.[1]

Caption: Mechanism of glutarimide hydrolysis to glutaramic acid.

Stereoselective Synthesis: The Enzymatic Approach

For modern pharmaceutical development, enantiomeric purity is paramount. The (R)-enantiomer of Baclofen is the pharmacologically active form.[3] A significant advancement in the synthesis of chiral 3-substituted glutaramic acids involves the use of enzymes. Researchers have identified imidases from bacterial strains like Alcaligenes faecalis that can perform a desymmetric hydrolysis of 3-(4-chlorophenyl)glutarimide to produce (R)-3-(4-chlorophenyl)glutaramic acid with very high enantiomeric excess (>98% e.e.).[8] This biocatalytic approach avoids classical resolution steps, offering a more efficient and greener route to the optically active intermediate.

Product Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

| Property | Data | Reference(s) |

| Chemical Formula | C₁₁H₁₂ClNO₃ | [1] |

| Molecular Weight | 241.67 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | >171 - <174 °C | [9] |

| Solubility | Slightly soluble in methanol | [9] |

| ¹H NMR (Predicted) | δ ~12.2 (br s, 1H, -COOH), δ ~7.5-7.2 (m, 4H, Ar-H), δ ~7.0 (br s, 2H, -CONH₂), δ ~3.5 (m, 1H, CH), δ ~2.6 (m, 4H, 2xCH₂) | |

| IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretch), ~3300-2500 (O-H stretch, broad), ~1710 (C=O acid), ~1660 (C=O amide I), ~1600 (Amide II) |

Conclusion

The synthesis of this compound is a well-established process that is intrinsically linked to the production of Baclofen. While multiple synthetic avenues exist, the most robust and scalable methods proceed from the common precursor, 3-(4-chlorophenyl)glutaric acid. The choice between controlled ammonolysis of the anhydride versus partial hydrolysis of the glutarimide often depends on process-specific considerations, such as the stability of intermediates and the overall integration into the Baclofen synthesis workflow. The advent of biocatalytic methods for stereoselective imide hydrolysis represents a significant leap forward, providing an elegant solution to the demand for enantiopure pharmaceuticals. This guide has provided the fundamental chemical principles, practical protocols, and key data points to equip researchers and developers with a comprehensive understanding of this important synthetic challenge.

References

-

FAQ . How can 3-(4-chlorophenyl) glutaric acid be synthesized and applied effectively? (2024). Available at: [Link]

-

Fernandes, P. R., et al. (2022). Green and Efficient Synthesis of Baclofen. Ad. J. Chem. B, 4(2), 158-163. Available at: [Link]

-

Hayashi, T., et al. (2015). Imidase catalyzing desymmetric imide hydrolysis forming optically active 3-substituted glutaric acid monoamides for the synthesis of gamma-aminobutyric acid (GABA) analogs. Applied Microbiology and Biotechnology, 99(22), 9535-9546. Available at: [Link]

-

Saberi, A. (2016). A facile and efficient synthesis of Baclofen. Iranian Chemical Communication, 4(2), 142-145. Available at: [Link]

-

Tehrani, M. H. H., Farnia, M., & Nazer, M. S. (2010). Synthesis of Baclofen; an Alternative Approach. Iranian Journal of Pharmaceutical Research, 2(1). Available at: [Link]

-

Saberi, A. (2016). A facile and efficient synthesis of Baclofen. Iranian Chemical Communication, 4(Issue 2, pp. 133-235, Serial No. 11), 142-145. Available at: [Link]

- Google Patents. EP2518050A1 - Process for production of optically active 3-substituted glutaric acid monoamide.

-

Pratap Organics Pvt. Ltd. (CAS No. 35271-74-0) 3-(4-Chlorophenyl) glutaric acid. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. m.indiamart.com [m.indiamart.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. spectrabase.com [spectrabase.com]

- 5. 3-(4-Chlorophenyl)glutaric acid*2 3-(4-氯苯基)戊二酸 - CAS:35271-74-0 - 苏州康达医药有限公司 [kdbiopharma.com]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. This compound | LGC Standards [lgcstandards.com]

- 9. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Solubility of 3-(4-Chlorophenyl)glutaramic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

In the journey of a drug from discovery to market, few properties are as fundamental as solubility. It dictates the choice of solvents for synthesis and purification, the design of formulations, and ultimately, the absorption, distribution, metabolism, and excretion (ADME) profile of the active pharmaceutical ingredient (API).[2] Poor solubility is a leading cause of compound attrition in the development pipeline.[3]

3-(4-Chlorophenyl)glutaramic acid (CAS: 1141-23-7) is a key chemical intermediate.[1][4][5][6] Understanding its behavior in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and ensuring the quality of subsequent synthetic steps. This guide serves as a practical resource for scientists, enabling them to make informed decisions and design robust experimental plans.

Physicochemical Profile of this compound

To understand solubility, one must first understand the molecule itself. The structure of this compound, featuring a polar carboxylic acid group, a polar amide group, and a nonpolar chlorophenyl group, suggests a nuanced solubility profile.

| Property | Value / Predicted Behavior | Source / Rationale |

| Molecular Formula | C₁₁H₁₂ClNO₃ | [1][6] |

| Molecular Weight | 241.67 g/mol | [1][6] |

| Melting Point | 168-170°C | [1] |

| Appearance | White crystalline powder | [1] |

| pKa (Predicted) | ~4.5 (Carboxylic Acid), ~17 (Amide N-H) | Based on functional groups. The carboxylic acid is weakly acidic, while the amide proton is essentially non-acidic in typical conditions. |

| logP (Predicted) | ~1.5 - 2.5 | The chlorophenyl group increases lipophilicity, but this is balanced by the polar carboxylic acid and amide groups. |

| Hydrogen Bonding | Donor (Carboxylic -OH, Amide -NH₂) & Acceptor (Carbonyl O=C<) | The presence of multiple H-bond donors and acceptors is a key determinant of its interactions with protic solvents. |

The molecule's amphiphilic nature, possessing both polar, hydrogen-bonding moieties and a nonpolar aromatic ring, predicts that its highest solubility will be found in polar organic solvents, particularly those that can engage in hydrogen bonding.

Solubility Profile: Theoretical and Observed

While a comprehensive, publicly available dataset is limited, we can combine reported observations with predictions based on chemical principles. The fundamental rule of "like dissolves like" provides a strong predictive framework.[7][8]

Qualitative Solubility Predictions:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Due to the compound's carboxylic acid and amide groups, it is expected to exhibit good solubility . Indeed, the related compound 3-(4-chlorophenyl) Glutaric Acid is reported to be soluble in methanol.[9]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents have dipoles but lack acidic protons.[7] They are excellent hydrogen bond acceptors. High solubility is expected in solvents like Dimethyl Sulfoxide (DMSO), a common solvent for dissolving drug candidates.[2][3] The related 3-(4-chlorophenyl) Glutaric Acid is also reported as soluble in DMSO.[9]

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces and are poor solvents for polar, hydrogen-bonding compounds.[7] Therefore, this compound is expected to have very low to negligible solubility in these solvents.

Summary of Expected Solubility:

The following table summarizes the expected solubility based on the analysis above. These are qualitative predictions intended to guide solvent selection for experimental determination.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions (donor and acceptor). |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | Strong dipole-dipole interactions and hydrogen bond acceptance. |

| Intermediate Polarity | Ethyl Acetate, Dichloromethane | Low to Moderate | Limited capacity for hydrogen bonding. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Very Low / Insoluble | Mismatch in polarity; inability to disrupt solute-solute interactions. |

Experimental Protocol: Thermodynamic (Equilibrium) Solubility Determination

To obtain accurate, quantitative data, the Shake-Flask method remains the gold standard for determining thermodynamic (or equilibrium) solubility.[10] This method measures the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. The protocol below is a self-validating system designed for accuracy and reproducibility.

Workflow for Equilibrium Solubility Determination

Sources

- 1. nbinno.com [nbinno.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. pharmatutor.org [pharmatutor.org]

- 4. This compound | 1141-23-7 [chemicalbook.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. scbt.com [scbt.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.ws [chem.ws]

- 9. 3-(4-chlorophenyl) Glutaric Acid Manufacturer in Mumbai, 3-(4-chlorophenyl) Glutaric Acid Supplier, Exporter [syntheticmolecules.in]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Melting Point of 3-(4-Chlorophenyl)glutaramic acid

This guide provides a comprehensive overview of the melting point of 3-(4-Chlorophenyl)glutaramic acid, a critical parameter for its identification and purity assessment. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of melting point determination, a detailed experimental protocol, and an analysis of factors influencing the melting point of this specific compound.

Introduction to this compound

This compound (CAS No. 1141-23-7) is a derivative of glutaric acid and holds significance in pharmaceutical research and development, often as an intermediate or a related substance in the synthesis of active pharmaceutical ingredients (APIs).[1][2][3] Its chemical structure, featuring a chlorophenyl group, imparts specific physicochemical properties, including its melting point, which is a key characteristic for its identification and quality control.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₂ClNO₃ |

| Molecular Weight | 241.67 g/mol |

| Appearance | White solid |

| CAS Number | 1141-23-7 |

| Predicted Boiling Point | 494.9±40.0 °C |

| Predicted Density | 1.343±0.06 g/cm³ |

| Solubility | Slightly soluble in methanol, soluble in dimethyl sulfoxide.[2][4] |

The Significance of Melting Point in Material Characterization

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase.[5][6] This physical property is fundamental in organic chemistry for several reasons:

-

Identification: Every pure crystalline compound has a characteristic melting point or a narrow melting point range. This can be used as a preliminary method of identification.

-

Purity Assessment: The presence of impurities typically causes a depression and broadening of the melting point range.[5][7][8] This phenomenon, known as melting point depression, makes it a valuable tool for assessing the purity of a substance. A sharp melting point, usually within a 1-2°C range, is indicative of a pure compound.[8]

The melting point is influenced by the strength of intermolecular forces holding the molecules in a crystal lattice.[7][9][10][11] Factors such as molecular size, symmetry, and the presence of polar functional groups that can participate in hydrogen bonding all contribute to the melting point.[7][8][9][10][11]

Experimental Determination of Melting Point

The following protocol outlines the capillary method for determining the melting point of this compound. This is a widely accepted and reliable technique.[6]

Apparatus and Materials

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Capillary tubes (sealed at one end)

-

This compound sample

-

Mortar and pestle

-

Spatula

-

Watch glass

Step-by-Step Protocol

-

Sample Preparation:

-

Place a small amount of the this compound on a clean, dry watch glass.

-

Using the mortar and pestle, gently grind the solid into a fine powder. This ensures uniform packing and heat transfer within the capillary tube.[12]

-

Press the open end of a capillary tube into the powdered sample until a small amount of the solid is collected.[13]

-

Invert the capillary tube and tap it gently on a hard surface to pack the sample into the sealed end.[13] The packed sample should be approximately 2-3 mm in height.[5][13]

-

-

Melting Point Measurement (for an unknown approximate melting point):

-

Insert the packed capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate (e.g., 5-10°C per minute).[14]

-

Observe the sample through the magnifying lens and note the approximate temperature at which it melts. This provides a rough estimate of the melting point.[12]

-

Allow the apparatus to cool significantly before performing a more accurate measurement.[12]

-

-

Accurate Melting Point Determination:

-

Prepare a new capillary tube with the sample as described in step 1. It is crucial to use a fresh sample for each determination as the crystal structure may change upon melting and resolidifying.[13]

-

Set the starting temperature of the melting point apparatus to about 15-20°C below the approximate melting point observed in the preliminary run.[12][15]

-

Heat at a slower, controlled rate of 1-2°C per minute as the temperature approaches the expected melting point.[14] A slow heating rate is critical for an accurate determination.[5]

-

Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.

-

Calibration of the Apparatus

To ensure accuracy, the melting point apparatus should be regularly calibrated using certified reference standards with known melting points.[14][16][17] Common standards include vanillin, acetanilide, and caffeine.[16][18] A calibration curve can be generated to correct for any systematic errors in the apparatus's temperature reading.

Diagram 1: Workflow for Melting Point Determination

Caption: A flowchart illustrating the key steps in determining the melting point of a solid sample.

Expected Melting Point and Interpretation of Results

The reported melting point for this compound is in the range of 168-170°C .[2][19]

A related compound, 3-(4-Chlorophenyl)glutaric acid, has a reported melting point of 166-168°C and 166.5-167.3°C.[4][20] The presence of this compound as an impurity could potentially lower and broaden the melting point of this compound.

Table 2: Interpretation of Melting Point Data

| Observation | Interpretation |

| Sharp melting range within 168-170°C | High purity of the sample |

| Broad melting range below 168°C | Presence of impurities |

| Sample decomposes before melting | The compound is thermally unstable |

Factors Influencing the Melting Point of this compound

Several factors can affect the observed melting point:

-

Purity: As previously discussed, impurities are the most common cause of a depressed and broadened melting point range.[7][8] Potential impurities in the synthesis of this compound could include unreacted starting materials or by-products. The synthesis of the related 3-(4-chlorophenyl)glutaric acid involves reagents like potassium hydroxide and various organic solvents, which if not properly removed, could act as impurities.[21]

-

Crystalline Form (Polymorphism): Some compounds can exist in different crystalline structures, known as polymorphs. Each polymorph will have a unique melting point. While there is no specific information on the polymorphism of this compound in the provided search results, it is a possibility for organic molecules and should be considered if unexpected melting behavior is observed.

-

Heating Rate: A heating rate that is too fast can lead to an artificially high and broad melting point range because there is insufficient time for heat to be transferred uniformly from the heating block to the sample.[5]

-

Sample Packing: Improperly packed samples can lead to poor heat transfer and an inaccurate melting point reading.[13]

Diagram 2: Factors Affecting Melting Point

Caption: Key experimental and sample-related factors that can influence the observed melting point.

Troubleshooting

| Issue | Possible Cause(s) | Solution(s) |

| Broad Melting Range | Impure sample; Heating rate too fast. | Purify the sample (e.g., recrystallization); Repeat with a slower heating rate (1-2°C/min). |

| Melting Point is Lower than Expected | Impure sample. | Purify the sample. |

| Sample Shrinks or Sublimes | The compound may be volatile. | Use a sealed capillary tube. |

| No Sharp Melting Point Observed | The sample may be amorphous or a mixture. | Attempt to crystallize the sample from a suitable solvent. |

Conclusion

The melting point of this compound is a crucial physical constant for its characterization. A sharp melting range around 168-170°C is indicative of a pure sample. Adherence to a meticulous experimental protocol, including proper sample preparation, a controlled heating rate, and a calibrated apparatus, is paramount for obtaining accurate and reproducible results. Any deviation from the expected melting point should prompt an investigation into the sample's purity and potential polymorphism.

References

-

Calibration of Melting Point Apparatus. (n.d.). Pharmaguideline. Retrieved from [Link]

-

What Affects Melting Point Of Organic Compounds? (2025, January 31). Chemistry For Everyone. Retrieved from [Link]

-

Factors Affecting Melting Point: Definition, Examples, Diagrams. (n.d.). Unacademy. Retrieved from [Link]

-

What Factors Affect Melting Point? (2022, March 24). Sciencing. Retrieved from [Link]

-

Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu. Retrieved from [Link]

-

3.3 Melting points and Boiling Points. (n.d.). Introductory Organic Chemistry - Open Oregon Educational Resources. Retrieved from [Link]

-

SOP For Melting Point Calibration. (n.d.). Scribd. Retrieved from [Link]

-

Lab 3: Calibration of a Melting Point Apparatus. (n.d.). CSUB. Retrieved from [Link]

-

Melting Point Apparatus - SOP. (2020, July 20). Pharma Beginners. Retrieved from [Link]

-

Melting Point Apparatus - Operation & Calibration - Guidelines - SOPs. (2021, January 4). Pharmaceutical Guidelines. Retrieved from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

-

Melting Point Determination | Your Guide to Melting Point Analysis. (n.d.). Mettler Toledo. Retrieved from [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

-

Experiment 1: Melting Point. (n.d.). University of Technology. Retrieved from [Link]

Sources

- 1. This compound | 1141-23-7 [chemicalbook.com]

- 2. This compound | 1141-23-7 [amp.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 3-(4-Chlorophenyl)glutaric acid | 35271-74-0 [chemicalbook.com]

- 5. ursinus.edu [ursinus.edu]

- 6. mt.com [mt.com]

- 7. youtube.com [youtube.com]

- 8. sciencing.com [sciencing.com]

- 9. Factors Affecting Melting Point: Definition, Examples, Diagrams [unacademy.com]

- 10. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 12. uomosul.edu.iq [uomosul.edu.iq]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. csub.edu [csub.edu]

- 15. pharmabeginers.com [pharmabeginers.com]

- 16. Calibration of Melting Point Apparatus | Pharmaguideline [pharmaguideline.com]

- 17. scribd.com [scribd.com]

- 18. guideline-sop.com [guideline-sop.com]

- 19. 1141-23-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 20. echemi.com [echemi.com]

- 21. 3-(4-Chlorophenyl)glutaric acid synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Synthesis, Application, and Biological Significance of 3-(4-Chlorophenyl)glutaramic acid

Foreword: The Unsung Role of a Critical Intermediate

In the landscape of pharmaceutical development, the journey from a conceptual molecule to a life-altering therapeutic is paved with critical chemical entities known as intermediates. These compounds, while not the final active pharmaceutical ingredient (API), are the indispensable building blocks upon which complex molecular architectures are constructed. This guide focuses on one such pivotal molecule: 3-(4-Chlorophenyl)glutaramic acid (CAS No. 1141-23-7). While it may not possess significant intrinsic biological activity, its role in the synthesis of potent therapeutics, most notably the muscle relaxant Baclofen, makes it a compound of immense interest to researchers, scientists, and drug development professionals. This document aims to provide a comprehensive technical overview of its synthesis, chemical properties, and its significant, albeit indirect, contribution to biological activity through the synthesis of APIs.

Physicochemical Properties and Identification

A thorough understanding of a chemical intermediate begins with its fundamental properties. This compound is a white crystalline solid.[1] Its key physicochemical properties are summarized in the table below.[2]

| Property | Value |

| Molecular Formula | C11H12ClNO3 |

| Molecular Weight | 241.67 g/mol [3] |

| CAS Number | 1141-23-7[3][4] |

| Melting Point | 168-170°C[2] |

| Boiling Point | 494.9°C at 760 mmHg[2] |

| Density | 1.343 g/cm³[2] |

| Solubility | Soluble in dimethyl sulfoxide and methanol.[5] |

Synonyms: 5-amino-3-(4-chlorophenyl)-5-oxopentanoic acid, Baclofen impurity B.[6][7]

Synthesis of this compound

The reliable and high-purity synthesis of intermediates is a cornerstone of pharmaceutical manufacturing. This compound is typically synthesized from its corresponding glutaric acid derivative. The general procedure involves the treatment of 3-(4-chlorophenyl)glutaric acid with a suitable reagent to form the monoamide.[4]

Experimental Protocol: Synthesis from 3-(4-Chlorophenyl)glutaric acid

This protocol describes a common laboratory-scale synthesis.

Materials:

-

3-(4-chlorophenyl)glutaric acid

-

Aqueous sodium hydroxide solution (15N)

-

Toluene

-

Deionized water

-

Concentrated hydrochloric acid

Procedure:

-

Dissolve 3-(4-chlorophenyl)glutaric acid in an aqueous sodium hydroxide solution.[4]

-

Stir the reaction mixture at 65-70°C for approximately 1.5 hours.[4]

-

Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC).

-

Upon completion, cool the reaction mixture to room temperature.[4]

-

Add toluene and deionized water to the mixture and stir for 20 minutes to separate the organic and aqueous layers.[4]

-

Discard the organic layer.[4]

-

Adjust the pH of the aqueous layer to 2-3 with concentrated hydrochloric acid to precipitate the product.[4]

-

Filter the resulting solid and wash with deionized water.[4]

-

Dry the solid under vacuum at 55-60°C for 5 hours to yield this compound as a white solid.[4]

Causality in Experimental Choices: The use of a strong base like sodium hydroxide is crucial for the initial reaction step. The subsequent extraction with toluene removes unreacted starting material and non-polar impurities. Acidification is the critical step to protonate the carboxylate and amide groups, causing the product to precipitate out of the aqueous solution due to its lower solubility in acidic conditions.

Central Role in the Synthesis of Baclofen

The primary significance of this compound lies in its role as a key precursor in the synthesis of Baclofen.[8] Baclofen, chemically known as 4-amino-3-(4-chlorophenyl)butyric acid, is a gamma-aminobutyric acid (GABA) agonist used as a skeletal muscle relaxant.[1][9]

The synthesis of Baclofen from this compound is a classic example of the Hofmann rearrangement.[9]

Workflow: From Intermediate to API

Caption: Synthesis pathway from 3-(4-chlorophenyl)glutaric acid to Baclofen.

Experimental Protocol: Hofmann Rearrangement to Baclofen

Materials:

-

This compound

-

Sodium sulfamate

-

Freshly prepared sodium hypobromite solution

-

Concentrated hydrochloric acid

-

Isopropanol-water mixture (for recrystallization)

Procedure:

-

Combine this compound, sodium sulfamate, and freshly prepared sodium hypobromite solution.[9]

-

Stir the mixture at -5 to 0°C for 1.5 hours.[9]

-

Slowly warm the reaction to 20-30°C and stir for an additional 20 minutes.[9]

-

Heat the mixture to 50-55°C and maintain this temperature for 20 minutes.[9]

-

Monitor the reaction for completion.

-

Cool the mixture to room temperature and adjust the pH to 6-7 with concentrated hydrochloric acid.[9]

-

Allow the crude product to precipitate over several hours.[9]

-

Recrystallize the crude product from an isopropanol-water mixture and dry under vacuum to obtain pure Baclofen.[9]

Expertise-Driven Rationale: The Hofmann rearrangement is a powerful method for converting a primary amide to a primary amine with one fewer carbon atom. The use of sodium hypobromite, freshly prepared for maximum reactivity, is a key aspect of this transformation. The precise temperature control during the reaction is critical to ensure optimal yield and minimize side reactions.

Other Potential Biological Applications

Beyond its established role in Baclofen synthesis, this compound serves as a versatile reagent for the synthesis of other heterocyclic compounds with potential therapeutic applications. Notably, it has been used in the development of metabotropic glutamate receptor 5 (mGlu5) antagonists.[4] These antagonists are being investigated for the treatment of a range of conditions, including urinary tract disorders, migraines, and gastroesophageal reflux disease.[4] This highlights the broader utility of this compound as a scaffold in medicinal chemistry.

Toxicological Profile

While not intended for direct therapeutic use, an understanding of the toxicological profile of any chemical intermediate is crucial for safe handling and risk assessment.

| Toxicology Data | |

| Acute Oral Toxicity (Rat) | LD50: 800 mg/kg[10] |

| Hazard Statements | H315: Causes skin irritation.[10] |

| H319: Causes serious eye irritation.[10] | |

| H335: May cause respiratory irritation.[10] | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10] |

| P280: Wear protective gloves/protective clothing/eye protection/face protection.[10] | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] |

The provided safety data sheet indicates that this compound is harmful if swallowed and can cause skin, eye, and respiratory irritation.[10] Appropriate personal protective equipment should be used when handling this compound.

Conclusion: A Foundational Molecule in Pharmaceutical Synthesis

This compound exemplifies the critical importance of chemical intermediates in the pharmaceutical industry. While it does not exhibit direct biological activity that warrants its use as a therapeutic agent, its role as a key building block for the synthesis of Baclofen and other potentially valuable compounds is undeniable. Its well-defined synthesis and chemical properties make it a reliable and essential component in the production of these important medicines. This guide has provided a technical overview of its synthesis, its pivotal role in the production of Baclofen, and its broader potential in medicinal chemistry, underscoring the foundational nature of such intermediates in the advancement of human health.

References

-

Ningbo Inno Pharmchem Co., Ltd. The Role of 3-(4-Chlorophenyl)glutaric Acid in Modern Pharmaceutical Development. Available from: [Link]

-

Synthetic Molecules Pvt. Ltd. 3-(4-chlorophenyl) Glutaric Acid. Available from: [Link]

-

FAQ. How can 3-(4-chlorophenyl) glutaric acid be synthesized and applied effectively?. (2024-01-04). Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Importance of High-Purity this compound for Pharma. (2026-01-06). Available from: [Link]

-

PharmaCompass. 3-(4-Chlorophenyl)Glutaric Acid Monoamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Role of 3-(4-Chlorophenyl)glutaric Acid in Teaching and Industrial Production. Available from: [Link]

-

SNA Healthcare Private Limited. Drug Intermediates - 4-Chloro-3-pyridine Sulphonamide ( Intd. of Torsemide ) Manufacturer from Mumbai. Available from: [Link]

-

GBA Group. In vitro and in vivo toxicology - Pharma. Available from: [Link]

-

Pratap Organics Pvt. Ltd. (CAS No. 35271-74-0) 3-(4-Chlorophenyl) glutaric acid. Available from: [Link]

-

PubMed. Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico. Available from: [Link]

-

ResearchGate. Novel 4‐chlorophenyl and 3/4‐chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders‐Related Enzymes via In Vitro and In Silico. Available from: [Link]

-

National Center for Biotechnology Information. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. This compound. Available from: [Link]

-

MDPI. Biological Activity and Applications of Natural Compounds. Available from: [Link]

-

National Center for Biotechnology Information. A Comprehensive Review of the Current Knowledge of Chlorfenapyr: Synthesis, Mode of Action, Resistance, and Environmental Toxicology. Available from: [Link]

-

Regulations.gov. Chlorfenapyr Registration Review Human-Health Assessment Scoping Document. Available from: [Link]

-

National Center for Biotechnology Information. Chlorfenapyr poisoning: mechanisms, clinical presentations, and treatment strategies. Available from: [Link]

Sources

- 1. snahealthcare.com [snahealthcare.com]

- 2. nbinno.com [nbinno.com]

- 3. 1141-23-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | 1141-23-7 [chemicalbook.com]

- 5. 3-(4-chlorophenyl) Glutaric Acid Manufacturer in Mumbai, 3-(4-chlorophenyl) Glutaric Acid Supplier, Exporter [syntheticmolecules.in]

- 6. 3-(4-Chlorophenyl)Glutaric Acid Monoamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. This compound | 1141-23-7 [amp.chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. Baclofen synthesis - chemicalbook [chemicalbook.com]

- 10. This compound - Safety Data Sheet [chemicalbook.com]

Topic: 3-(4-Chlorophenyl)glutaramic acid as a Baclofen Impurity: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Baclofen, a γ-aminobutyric acid (GABA) derivative, is a cornerstone therapy for managing spasticity.[1][2] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to the safety and efficacy of the final drug product. The control of impurities, whether arising from synthesis, degradation, or storage, is a critical regulatory and scientific mandate.[3] This guide provides an in-depth examination of 3-(4-Chlorophenyl)glutaramic acid, a specified impurity in the European Pharmacopoeia (EP) for Baclofen, referred to as Baclofen Impurity B.[4][5][6] We will explore its chemical identity, synthetic origins, pharmacopeial status, and the analytical methodologies essential for its detection and quantification. This document is intended to serve as a technical resource for professionals engaged in the development, manufacturing, and quality control of Baclofen.

Introduction: The Imperative of Impurity Profiling in Baclofen

Baclofen, chemically known as 4-amino-3-(4-chlorophenyl)butanoic acid, functions as a GABA-B receptor agonist, exerting its muscle relaxant effects primarily at the spinal cord level.[3][7][8][9] Its therapeutic importance necessitates stringent control over its chemical purity. Pharmaceutical impurities, even at trace levels, can potentially impact the drug's safety profile or reduce its therapeutic efficacy. Regulatory bodies worldwide, including the European Directorate for the Quality of Medicines & HealthCare (EDQM) and the United States Pharmacopeia (USP), establish strict limits for known and unknown impurities in APIs.[10][11][12]

This compound (CAS 1141-23-7) is a key process-related impurity associated with a common synthetic pathway for Baclofen.[13][14] Understanding its formation and having robust analytical methods for its control are fundamental aspects of quality assurance in Baclofen manufacturing.

Physicochemical Profile of this compound

A precise understanding of the impurity's properties is the foundation for developing effective separation and detection methods.

Chemical Structure

Caption: Chemical Structure of this compound.

Key Physicochemical Data

The essential properties of this compound are summarized in the table below.

| Property | Value | References |

| CAS Number | 1141-23-7 | [4][15][16] |

| Synonyms | 5-Amino-3-(4-chlorophenyl)-5-oxopentanoic acid, Baclofen EP Impurity B | [4][5][16] |

| Molecular Formula | C₁₁H₁₂ClNO₃ | [4][14][16] |

| Molecular Weight | 241.67 g/mol | [4][5][16] |

| Appearance | White crystalline powder | [14] |

| Melting Point | 168-170 °C | [14] |

| Solubility | Slightly soluble in water, very slightly soluble in methanol. | [9][17] |

Formation Pathway: A Synthesis-Related Impurity

The presence of this compound is intrinsically linked to a widely used synthetic route for Baclofen. The causality lies in the multi-step synthesis that proceeds through a glutaric acid intermediate.

The Hofmann Rearrangement Route

A common and efficient synthesis of Baclofen involves the Hofmann rearrangement of 3-(4-chlorophenyl)glutarimide.[13][18] This pathway creates several related substances, including the glutaramic acid impurity, which can be viewed as an incomplete reaction product or a hydrolysis product of the glutarimide intermediate.

The logical progression is as follows:

-

Formation of 3-(4-chlorophenyl)glutaric acid: This is a key precursor, often synthesized from 4-chlorobenzaldehyde.[13][19][20]

-

Cyclization to Anhydride: The glutaric acid is dehydrated to form 3-(4-chlorophenyl)glutaric anhydride.[13][21]

-

Formation of Glutarimide: The anhydride reacts with ammonia to yield 3-(4-chlorophenyl)glutarimide.[13][21]

-

Formation of this compound (Impurity B): This monoamide can be formed by the partial hydrolysis of the glutarimide or as an intermediate during the reaction of the anhydride with ammonia. It is structurally the glutarimide ring opened with the addition of one molecule of water.

-

Hofmann Rearrangement: The glutarimide is subjected to a Hofmann rearrangement (using reagents like sodium hypobromite) to produce Baclofen.[13] If this compound is present, it may persist as an impurity in the final API if not adequately purged.

Caption: Synthetic relationship of Baclofen and Impurity B.

Analytical Control and Methodologies

The cornerstone of controlling any impurity is a robust, validated analytical method. For Baclofen and its related substances, High-Performance Liquid Chromatography (HPLC) is the universally accepted technique due to its specificity, sensitivity, and accuracy.[3][10][22]

Principle of Separation: Reversed-Phase HPLC

The scientific rationale for using reversed-phase HPLC is based on the polarity differences between Baclofen and its impurities. Baclofen is a zwitterionic amino acid, while this compound is a dicarboxylic acid monoamide. These structural differences lead to distinct retention behaviors on a nonpolar stationary phase (like C18) when eluted with a polar mobile phase. A gradient elution is often preferred to achieve optimal separation of all potential impurities within a reasonable runtime.[10]

Experimental Protocol: HPLC Method for Related Substances

This protocol is a representative method based on published literature and pharmacopeial standards. It must be validated in-house to ensure it is fit for its intended purpose.

Objective: To separate and quantify this compound (Impurity B) and other related substances in a Baclofen API sample.

1. Chromatographic System:

-

Column: Inertsil ODS 3V, 150 x 4.6 mm, 5 µm particle size, or equivalent C18 column.[23]

-

Detector: UV-Vis Detector set to a wavelength of 225 nm.[1][23]

-

Flow Rate: 0.6 mL/min.[23]

-

Injection Volume: 10 µL.[23]

2. Reagents and Solutions:

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[10][23]

-

Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 65:35 v/v).[23]

-

Standard Solution: Prepare a solution of qualified this compound reference standard at the specification limit concentration (e.g., 0.1%) in the diluent.

-

Sample Solution: Prepare a solution of the Baclofen API at a specified concentration (e.g., 1.0 mg/mL) in the diluent.

3. Chromatographic Program (Gradient Elution Example):

| Time (min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0 | 95 | 5 |

| 20 | 50 | 50 |

| 25 | 50 | 50 |

| 26 | 95 | 5 |

| 30 | 95 | 5 |

4. System Suitability:

-

Before sample analysis, inject a system suitability solution containing Baclofen and all specified impurities.

-